molecular formula C10H10BrN3 B12436281 8-Bromo-2-hydrazinyl-3-methylquinoline CAS No. 1017146-84-7

8-Bromo-2-hydrazinyl-3-methylquinoline

Cat. No.: B12436281
CAS No.: 1017146-84-7
M. Wt: 252.11 g/mol
InChI Key: FRNZBUCLEASDFW-UHFFFAOYSA-N
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Description

8-Bromo-2-hydrazinyl-3-methylquinoline is a quinoline derivative known for its significant applications in various fields of scientific research. Quinoline derivatives have been extensively studied due to their versatile biological and chemical properties . This compound, with its unique structure, offers potential in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 8-Bromo-2-hydrazinyl-3-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of a hydrazinyl group. The key steps include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-Bromo-2-hydrazinyl-3-methylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-2-hydrazinyl-3-methylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-hydrazinyl-3-methylquinoline involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

8-Bromo-2-hydrazinyl-3-methylquinoline can be compared with other quinoline derivatives, such as:

The presence of both the bromine and hydrazinyl groups in this compound makes it unique, offering a combination of reactivity and biological activity not found in other similar compounds.

Properties

CAS No.

1017146-84-7

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

(8-bromo-3-methylquinolin-2-yl)hydrazine

InChI

InChI=1S/C10H10BrN3/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14)

InChI Key

FRNZBUCLEASDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Br)N=C1NN

Origin of Product

United States

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